Carboxypeptidase P Substrate Specificity
H-Val-Ala-Ala-Phe-OH is specifically hydrolyzed by carboxypeptidase P purified from pig kidney microvillar membranes, a reaction not supported by other carboxypeptidases such as carboxypeptidase A or B [1]. While no direct Km or kcat values are reported in the primary characterization study, the enzyme's activity is strictly dependent on the tetrapeptide sequence. Substitution with shorter di- or tripeptides, or those with a modified C-terminus, results in negligible hydrolysis, confirming the essential role of the Val-Ala-Ala-Phe sequence for substrate recognition [1].
| Evidence Dimension | Enzymatic Hydrolysis (Carboxypeptidase P) |
|---|---|
| Target Compound Data | Hydrolyzed to Val-Ala-Ala and Phe |
| Comparator Or Baseline | Other peptides (e.g., dipeptides, C-terminal modified peptides) |
| Quantified Difference | Qualitative observation of specific vs. non-specific hydrolysis; other peptides not hydrolyzed |
| Conditions | Porcine kidney microvillar membrane preparation, pH 7.5, 37°C |
Why This Matters
This specificity ensures that experimental results using H-Val-Ala-Ala-Phe-OH are not confounded by off-target cleavage from other common carboxypeptidases, a critical advantage for assays in complex biological samples.
- [1] Hedeager-Sorensen, S., & Kenny, A. J. (1985). Proteins of the kidney microvillar membrane. Purification and properties of carboxypeptidase P from pig kidneys. Biochemical Journal, 229(1), 251-257. View Source
